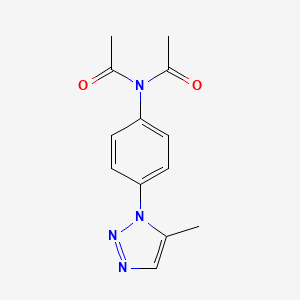

N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide

Description

Properties

CAS No. |

89779-14-6 |

|---|---|

Molecular Formula |

C13H14N4O2 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

N-acetyl-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C13H14N4O2/c1-9-8-14-15-17(9)13-6-4-12(5-7-13)16(10(2)18)11(3)19/h4-8H,1-3H3 |

InChI Key |

PZNPMXZCUOCSDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)N(C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the use of “click chemistry,” a powerful and versatile method for constructing 1,2,3-triazoles. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

| Starting Material | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-azido-N-phenylacetamide | Acetylacetone, TEA, DMF, 80°C | 98% | |

| α-cyano-N-(3-methoxyphenyl)acetamide | NaN₃, EtOH, microwave (80°C, 1h) | 56% |

Acetylation and Amidation

The acetamide groups undergo nucleophilic acyl substitution :

-

Reaction with aniline derivatives in the presence of carbodiimides (e.g., CDI) yields substituted amides .

-

Hydrolysis under acidic conditions (HCl, 0°C) produces carboxylic acid derivatives .

Triazole Ring Modifications

-

Electrophilic substitution : Bromination at the triazole C5 position using Br₂/FeCl₃ .

-

Coordination chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes with nonlinear optical properties .

Table 2: Key Spectral Data

Mechanistic Insights

-

Cycloaddition mechanism : The reaction proceeds via a Huisgen-type pathway, where the azide reacts with the enolate form of acetylacetone to form the triazole ring .

-

Tautomerism : The 5-methyltriazole exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The triazole moiety in N-acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been associated with antimicrobial activity. Compounds containing triazole rings are known for their ability to inhibit the growth of various pathogens. Research indicates that derivatives of this compound exhibit significant activity against both bacterial and fungal strains, making them potential candidates for new antimicrobial agents .

Anticancer Activity

Recent studies have suggested that triazole derivatives can interfere with cancer cell proliferation. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that modifications to the triazole structure can enhance cytotoxicity against human cancer cells . The mechanism is thought to involve the induction of apoptosis and inhibition of angiogenesis.

Materials Science

Polymer Chemistry

this compound can serve as a versatile building block in polymer synthesis. Its functional groups allow for incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to thermal degradation and better mechanical performance compared to traditional polymers .

Nanomaterials

The compound has also been explored in the synthesis of nanomaterials. Its ability to coordinate with metal ions facilitates the formation of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .

Agricultural Chemistry

Pesticidal Activity

Compounds similar to this compound have been investigated for their potential as agrochemicals. Studies indicate that these compounds can act as effective fungicides or insecticides. Their mechanism often involves disrupting cellular processes in pests or pathogens, leading to their death or incapacitation .

Plant Growth Regulators

There is emerging evidence that triazole compounds can function as plant growth regulators. They may influence plant metabolism and growth patterns by modifying hormonal pathways. This application could lead to increased crop yields and better stress resistance in plants under adverse environmental conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Inhibition of bacterial and fungal growth |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |

| Nanomaterials | Formation of metal-organic frameworks | |

| Agricultural Chemistry | Pesticidal Activity | Effective against pests/pathogens |

| Plant Growth Regulators | Improved crop yields and stress resistance |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of various triazole derivatives, this compound was shown to have a Minimum Inhibitory Concentration (MIC) lower than many existing antibiotics against several strains of bacteria including Staphylococcus aureus and Escherichia coli .

Case Study 2: Polymer Development

A research group synthesized a series of polymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to conventional polymers used in packaging applications .

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. This compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly impact physicochemical and biological properties. Key comparisons include:

Key Observations :

- Methyl vs. Ethyl : The target compound’s 5-methyl group offers moderate lipophilicity compared to the ethyl analog, which may affect membrane permeability .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in 6m) increase polarity and hydrogen-bonding capacity, influencing receptor binding .

Pharmacological and Stability Profiles

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

Structural Characterization

- Spectroscopy : IR and NMR data for analogs (e.g., 6b and 6c) reveal consistent C=O stretches (~1670 cm⁻¹) and triazole proton signals (δ 8.36–8.40 ppm in ¹H NMR) . The target compound’s spectral profile is expected to align closely.

- Crystallography : Tools like SHELXL and WinGX are widely used for resolving triazoloacetamide crystal structures, as seen in and .

Biological Activity

N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide, a compound featuring a 1,2,3-triazole moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on recent research findings.

1. Structural Characteristics

The compound is characterized by a central 1,2,3-triazole ring linked to an acetyl group and a phenyl group substituted with a methyl group. The crystal structure analysis reveals significant dihedral angles between the triazole and phenyl rings, indicating a twisted conformation that may influence its biological activity. The Hirshfeld surface analysis highlights key non-covalent interactions that contribute to the stability of the molecular structure .

2. Synthesis

This compound can be synthesized through various methods, including the cycloaddition of azides with carbonyl compounds under microwave irradiation. This method not only enhances yield but also minimizes environmental impact by employing heterogeneous catalysis .

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit promising anticancer properties by targeting various biological pathways involved in cancer proliferation. For instance, compounds containing the 1,2,3-triazole scaffold have shown efficacy against several cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

A notable case study involved the evaluation of the compound's effect on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value comparable to established anticancer agents. The compound was observed to induce apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This potential makes it a candidate for further development in treating infections caused by resistant bacterial strains.

3.3 Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may also possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress-related diseases and inflammation .

4. Research Findings Summary

5. Conclusion

This compound presents significant potential in drug development due to its diverse biological activities. Continued research into its mechanisms of action and optimization of its pharmacological properties could lead to novel therapeutic agents for cancer and infectious diseases.

Q & A

Q. What synthetic methodologies are most effective for preparing N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide, and how can reaction progress be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:

- Reacting an acetylene derivative (e.g., 4-ethynylaniline) with an azide-containing precursor under Cu(OAc)₂ catalysis in a solvent system like tert-butanol-water (3:1) .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 8:2) and isolating products via ethyl acetate extraction and ethanol recrystallization .

- Optimizing yield by adjusting catalyst loading (10 mol% Cu(OAc)₂) and reaction time (6–8 hours at room temperature) .

Table 1: Representative Reaction Conditions

| Component | Parameter |

|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) |

| Solvent | t-BuOH:H₂O (3:1) |

| Reaction Time | 6–8 h |

| Monitoring Method | TLC (hexane:EtOAc) |

| Yield Range | 70–85% |

Q. Which spectroscopic techniques are critical for structural validation of triazole-acetamide derivatives, and how should data inconsistencies be addressed?

- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

- NMR : Analyze proton environments (e.g., triazole CH at δ 8.3–8.4 ppm in DMSO-d₆) and carbon signals (e.g., acetyl carbonyl at ~165 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

- Resolution of Contradictions : Cross-validate using multiple techniques (e.g., discrepancies in NH proton integration may require LC-MS or elemental analysis) .

Advanced Research Questions

Q. How can computational tools predict the biological activity and selectivity of triazole-acetamide derivatives?

- PASS Software : Predicts potential biological targets (e.g., kinase inhibition) based on structural descriptors .

- Molecular Docking : Models ligand-receptor interactions (e.g., triazole binding to KIT kinase via hydrophobic pockets) .

- Grand Canonical Monte Carlo (GCMC) : Explains selectivity by simulating solvation effects (e.g., 1,2,3-triazole vs. regioisomers in KDR vs. KIT binding) .

Q. What strategies improve crystallographic refinement of triazole-containing compounds, particularly when handling twinned or low-resolution data?

- SHELXL Workflow : Use SHELX for high-resolution refinement, leveraging constraints for anisotropic displacement parameters and twin law identification .

- WinGX/ORTEP Integration : Visualize anisotropic ellipsoids and validate hydrogen bonding networks (e.g., triazole N–H⋯O interactions) .

- Troubleshooting : For twinned data, apply HKLF5 format in SHELXL and refine against multiple twin domains .

Q. How can researchers analyze contradictory biological activity data across cell lines or in vivo models for triazole-acetamide derivatives?

- Dose-Response Curves : Compare IC₅₀ values in diverse cell lines (e.g., single-digit nM potency in GIST models vs. higher IC₅₀ in non-target tissues) .

- Metabolic Stability Assays : Assess CYP450 interactions using liver microsomes to explain PK/PD discrepancies .

- Structural Analog Comparison : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Methodological Considerations

Q. What are best practices for designing SAR studies on triazole-acetamide derivatives?

- Library Design : Synthesize analogs with systematic substitutions (e.g., nitro, methoxy, halogens) at the phenyl or triazole positions .

- Activity Profiling : Use high-throughput screening against kinase panels (e.g., KIT, PDGFR-α) and validate hits via SPR or ITC .

- Data Normalization : Account for solvent effects in bioassays (e.g., DMSO tolerance limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.